molecular formula C15H20INO2 B13977425 Benzyl 3-(2-iodoethyl)piperidine-1-carboxylate

Benzyl 3-(2-iodoethyl)piperidine-1-carboxylate

Cat. No.: B13977425
M. Wt: 373.23 g/mol
InChI Key: OBKLKFLOTZOBPP-UHFFFAOYSA-N
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Description

Benzyl 3-(2-iodoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group, an iodoethyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-iodoethyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with an iodoethylating agent. One common method includes the use of iodoethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-iodoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodoethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of benzyl alcohol or benzaldehyde, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and bases like sodium hydride.

    Reduction: Reducing agents such as lithium aluminum hydride, solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

Major Products Formed

    Substitution: Various substituted piperidine derivatives.

    Reduction: Ethyl derivatives of the original compound.

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

Scientific Research Applications

Benzyl 3-(2-iodoethyl)piperidine-1-carboxylate is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-iodoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group provides good binding affinity to catalytic sites, while the iodoethyl group can participate in further chemical modifications. The piperidine ring enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate
  • Benzyl 3-(aminomethyl)piperidine-1-carboxylate
  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness

Benzyl 3-(2-iodoethyl)piperidine-1-carboxylate is unique due to the presence of the iodoethyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.

Properties

Molecular Formula

C15H20INO2

Molecular Weight

373.23 g/mol

IUPAC Name

benzyl 3-(2-iodoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H20INO2/c16-9-8-13-7-4-10-17(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2

InChI Key

OBKLKFLOTZOBPP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCI

Origin of Product

United States

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